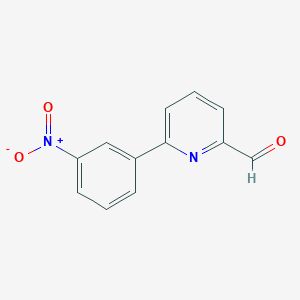

6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

Description

Overview of Substituted Pyridinecarboxaldehyde Derivatives in Contemporary Organic Synthesis

Substituted pyridinecarboxaldehydes are a class of organic compounds characterized by a pyridine (B92270) ring functionalized with both a carboxaldehyde (-CHO) group and other substituents. These molecules are highly valued in contemporary organic synthesis due to their versatile reactivity. The aldehyde group serves as a key functional handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular architectures.

The pyridine core itself, being an electron-deficient aromatic heterocycle, imparts unique electronic properties to the molecule and can participate in or influence various reactions. The position and nature of the substituents on the pyridine ring allow for fine-tuning of the molecule's steric and electronic characteristics, making these derivatives powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net For instance, the development of one-step, convergent methods to create highly substituted pyridines from N-vinyl and N-aryl amides highlights the drive for efficient synthetic routes to these valuable scaffolds. bldpharm.com Such methods, which avoid the isolation of reactive intermediates and allow for precise control over substituent placement, are crucial for advancing drug discovery and materials science. bldpharm.com

The synthesis of various substituted pyridine derivatives is a topic of ongoing research, with methods like ruthenium-catalyzed cycloisomerization of 3-azadienynes providing pathways to these important azaheterocycles. sigmaaldrich.com The strategic placement of functional groups, such as a bromo group in 6-bromo-3-pyridinecarboxaldehyde, creates a starting point for the synthesis of complex molecules like stimuli-responsive fluorescent organo-gelators and porous organic polymers for sensor applications. chemicalbook.com

Academic Relevance of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde as a Modular Building Block

This compound is a specific derivative that embodies the concept of a modular building block in chemical synthesis. chemdad.comnih.gov A modular building block is a chemical entity with defined reactive sites that can be used to construct larger, more complex molecules in a controlled, step-wise fashion. researchgate.netnih.gov This approach is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid and reliable assembly of compound libraries for screening and development. researchgate.netnih.gov

The structure of this compound is inherently modular. It possesses three key features: the pyridine-2-carboxaldehyde moiety, the nitrophenyl group, and the connectivity between these two rings.

The pyridine-2-carboxaldehyde unit offers a reactive aldehyde group, poised for transformations to build out molecular complexity.

The aryl-aryl linkage between the pyridine and phenyl rings creates a biphenyl-like scaffold, which is a common motif in pharmacologically active compounds and functional materials.

This compound is classified as a heterocyclic building block, indicating its primary utility as a precursor in more extensive synthetic campaigns. chemdad.comnih.gov Its physical and chemical properties are cataloged for use by researchers in these endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52583-70-7 chemdad.comnih.gov |

| Molecular Formula | C₁₂H₈N₂O₃ chemdad.com |

| Molecular Weight | 228.2 g/mol chemdad.com |

| Melting Point | 162-166 °C nih.gov |

| Synonyms | 6-(3-nitrophenyl)picolinaldehyde, 2-Pyridinecarboxaldehyde (B72084), 6-(3-nitrophenyl)- chemdad.com |

The strategic combination of a reactive aldehyde, a modifiable nitro group, and a defined biphenyl-type stereochemistry makes this compound a valuable component in the synthetic chemist's toolbox for creating novel chemical entities.

Historical Context of Functionalized Pyridines in Advanced Chemical Research

The study of pyridine and its derivatives has a rich history, evolving from early investigations into coal tar components to its current status as a cornerstone of heterocyclic chemistry. Pyridine-containing compounds are ubiquitous, found in natural products like vitamins (nicotinamide and pyridoxol), alkaloids, and coenzymes. lookchem.com This natural prevalence spurred early interest in their synthesis and properties.

Historically, the functionalization of the pyridine ring was often challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. nih.gov Early methods often relied on harsh reaction conditions. However, the development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, has revolutionized the synthesis of functionalized pyridines. chemicalbook.com These advancements have made it possible to selectively introduce a wide variety of functional groups at nearly any position on the pyridine ring, a level of control that was previously unattainable.

This progress has had a profound impact on medicinal chemistry. The pyridine scaffold is present in a significant number of FDA-approved drugs, where it can influence solubility, binding affinity, and metabolic stability. lookchem.comscbt.com The ability to create diverse libraries of functionalized pyridines is crucial for structure-activity relationship (SAR) studies in drug discovery. lookchem.com More recently, breakthroughs in areas like the challenging meta-C-H functionalization of pyridines continue to expand the synthetic toolkit, enabling the late-stage modification of complex molecules and accelerating the development of new drugs and functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-nitrophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBRRQOWKWXTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477064 | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-70-7 | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde

Strategies for the Construction of the Pyridine (B92270) Ring System Bearing Key Substituents

The formation of the core pyridine structure, appropriately substituted at the C-2 and C-6 positions, is the foundational step in the synthesis of the target compound. Methodologies can range from building the ring from acyclic precursors to modifying an existing pyridine.

Cyclization Reactions and Precursor Design for Pyridine Scaffolds

The de novo synthesis of substituted pyridines often employs condensation reactions that construct the heterocyclic ring from simpler, acyclic components. nih.gov These methods are advantageous as they allow for the direct incorporation of desired substitution patterns.

One of the most established methods is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net To target a 2,6-disubstituted pyridine, the precursors must be carefully chosen. For instance, a 1,5-dicarbonyl intermediate, which undergoes cyclodehydration with ammonia, is a key species in this process. rsc.org A hypothetical Kröhnke approach to a precursor for the target molecule could involve the Michael addition of an enolate derived from a pyridinium (B92312) salt to an α,β-unsaturated ketone bearing the nitrophenyl group.

Another classical approach is the Hantzsch pyridine synthesis , which traditionally yields dihydropyridines from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step. baranlab.org While typically used for symmetrical pyridines, modifications can allow for the synthesis of asymmetrically substituted products. baranlab.org

Modern approaches, such as [4+2] cycloadditions, provide a powerful route to highly substituted pyridines. nih.govacs.org For example, the reaction of 1,2,4-triazines with electron-rich dienophiles, known as the Boger pyridine synthesis, is a popular inverse-electron-demand Diels-Alder reaction for constructing pyridine rings. baranlab.org

Below is a table outlining potential precursor designs for cyclization-based syntheses.

Table 1: Hypothetical Precursor Design for Pyridine Ring Construction| Cyclization Method | Precursor 1 | Precursor 2 | Nitrogen Source | Resulting Scaffold (pre-functionalization) |

|---|---|---|---|---|

| Kröhnke Synthesis wikipedia.org | Pyridinium salt of 2-oxo-2-(3-nitrophenyl)ethan-1-ide | Acrolein or derivative | Ammonium Acetate | 4-(3-nitrophenyl)pyridine derivative |

| Hantzsch Synthesis baranlab.org | 3-Nitrobenzaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonia | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Bohlmann-Rahtz Synthesis nih.gov | Enamine derived from 3-aminocrotonate | Ethynyl ketone with a nitrophenyl group | (Self-contained) | 2-methyl-6-(3-nitrophenyl)pyridine derivative |

Functionalization of the Pyridine Scaffold via Directed Coupling Reactions

A more convergent and widely practiced strategy involves the functionalization of a pre-existing, suitably halogenated pyridine ring. This approach relies on powerful transition-metal-catalyzed cross-coupling reactions to form the key carbon-carbon bond between the pyridine C-6 position and the nitrophenyl ring.

Cross-Coupling Protocols for Aryl Substitutions at the C-6 Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. nobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prominent due to its operational simplicity and tolerance of a wide variety of functional groups, including nitro groups. nobelprize.orgnih.gov

The general scheme involves the reaction of a 6-halopyridine derivative (e.g., 6-bromo-2-methylpyridine or 6-bromo-2-cyanopyridine) with (3-nitrophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf).

Palladium-Catalyzed and Other Metal-Mediated Approaches for C-C Bond Formation

Beyond the Suzuki reaction, other metal-mediated couplings are highly effective. The Negishi coupling , which utilizes an organozinc reagent, is known for its high reactivity and functional group tolerance, explicitly including the nitro (NO₂) group. orgsyn.org This method would involve coupling a pyridyl zinc halide with 1-halo-3-nitrobenzene. The pyridyl zinc reagents can be prepared through transmetalation of pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis of the 6-(3-nitrophenyl)pyridine core.

Table 2: Representative Conditions for Palladium-Catalyzed C-6 Arylation of Pyridine

| Coupling Reaction | Pyridine Substrate | Aryl Partner | Catalyst / Ligand | Base | Solvent | Typical Yield Range |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura nih.gov | 6-Bromo-2-methylpyridine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Moderate to Good |

| Suzuki-Miyaura researchgate.net | Potassium 2-methylpyridine-6-trifluoroborate | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol (B145695) | Moderate to Good |

| Negishi orgsyn.org | 6-Bromo-2-cyanopyridine | (3-Nitrophenyl)zinc chloride | Pd₂(dba)₃ / X-Phos | N/A | THF | High |

| Decarboxylative Coupling nih.gov | Pyridine-2-carboxylic acid derivative | 3-Nitro-iodobenzene | Pd(OAc)₂ / CuI | N/A | DMF | Moderate |

Selective Oxidation and Reduction Methodologies for Aldehyde Group Introduction at C-2

Once the 6-(3-nitrophenyl)pyridine scaffold is assembled, the final key step is the introduction of the aldehyde group at the C-2 position. This is typically achieved either by oxidation of a C-2 methyl or alcohol group or by reduction of a C-2 nitrile or carboxylic acid derivative.

Oxidation Approaches: The most direct method is the oxidation of a precursor like 6-(3-nitrophenyl)-2-methylpyridine. A classical reagent for this transformation is selenium dioxide (SeO₂), which can oxidize benzylic-type methyl groups to aldehydes. However, this method often requires harsh conditions and can suffer from over-oxidation or side reactions. A more controlled, two-step process involves the free-radical halogenation of the methyl group to a dihalomethyl group, followed by hydrolysis. Alternatively, the methyl group can first be oxidized to a primary alcohol (6-(3-nitrophenyl)pyridin-2-yl)methanol, which can then be smoothly oxidized to the aldehyde using mild reagents like manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation. google.com

Reduction Approaches: A more common and often higher-yielding strategy involves the partial reduction of a C-2 nitrile or ester. The compound 6-(3-nitrophenyl)-2-cyanopyridine, readily prepared via cross-coupling, can be reduced to the target aldehyde. The Stephen aldehyde synthesis, using tin(II) chloride and hydrochloric acid to form an iminium salt that hydrolyzes to the aldehyde, is a classic method. google.com More modern approaches utilize hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to selectively reduce nitriles or esters to aldehydes, preventing over-reduction to the alcohol. This method is generally preferred for its high chemoselectivity and milder conditions. google.comchemicalbook.com

Table 3: Methods for Aldehyde Introduction at Pyridine C-2 Position

| Starting Material Functional Group | Reagent(s) | Transformation Type | Key Considerations |

|---|---|---|---|

| -CH₃ (Methyl) | 1. NBS/AIBN 2. H₂O/CaCO₃ | Oxidation (via Halogenation) | Two-step process, potential for side reactions. |

| -CH₃ (Methyl) | SeO₂ in Dioxane | Direct Oxidation | Often requires high temperatures; risk of over-oxidation. |

| -CH₂OH (Alcohol) | MnO₂ | Oxidation | Mild, selective for allylic/benzylic alcohols. |

| -CN (Nitrile) | DIBAL-H, then H₂O workup | Partial Reduction | Requires low temperature to prevent over-reduction to amine. |

| -CO₂Me (Ester) | DIBAL-H, then H₂O workup | Partial Reduction | Requires low temperature to prevent over-reduction to alcohol. |

Incorporation and Strategic Transformations of the Nitrophenyl Moiety

The nitrophenyl group is a critical pharmacophore and a key structural element. Its introduction is most strategically accomplished by using a pre-functionalized building block, such as 1-bromo-3-nitrobenzene or (3-nitrophenyl)boronic acid , in a cross-coupling reaction. nih.gov This approach ensures perfect regiochemical control of the nitro group at the meta position of the phenyl ring.

Attempting to introduce the nitro group after the C-C bond formation (i.e., by nitrating 6-phenyl-2-pyridinecarboxaldehyde) is synthetically challenging. The direct nitration of pyridine itself is a difficult reaction requiring harsh conditions, and the directing effects of both the pyridine nitrogen and the carboxaldehyde group would lead to a complex mixture of isomers, making it an inefficient strategy. wikipedia.org

The electron-withdrawing nature of the nitro group influences the reactivity of the precursors. In Suzuki couplings, it can affect the electronic properties of the boronic acid, but the reaction is generally robust and tolerates this functionality well. nih.gov Similarly, in Negishi couplings, the nitro group is well-tolerated, making it a reliable method for incorporating this moiety. orgsyn.org The nitro group itself can serve as a handle for further transformations, such as reduction to an aniline (B41778) group, allowing for the synthesis of a diverse library of related compounds from a common intermediate.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde

The growing emphasis on environmental stewardship within the chemical industry has spurred the adoption of green chemistry principles in the synthesis of complex molecules. For a compound such as this compound, this involves a critical evaluation of synthetic routes to minimize waste, reduce energy consumption, and utilize less hazardous substances. While specific green synthetic protocols for this exact molecule are not extensively documented in publicly available research, the principles of green chemistry can be applied to its logical synthetic pathways, primarily revolving around the formation of the biaryl linkage and the introduction or modification of the aldehyde functional group.

A key reaction in the synthesis of 6-aryl-2-pyridinecarboxaldehyde derivatives is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction is a powerful tool for forming carbon-carbon bonds, but traditionally relies on palladium catalysts and organic solvents that may not align with green chemistry tenets. gctlc.org However, significant research has been dedicated to "greening" the Suzuki reaction. gctlc.orgresearchgate.net

One of the primary considerations in a green synthetic approach is the choice of solvent. Organic solvents constitute a significant portion of the waste generated in chemical synthesis. acs.org The development of Suzuki-Miyaura couplings in more environmentally benign solvents like 2-Me-THF (2-methyltetrahydrofuran) and t-amyl alcohol presents a greener alternative to commonly used solvents such as 1,4-dioxane or NMP (N-methyl-2-pyrrolidone). acs.org Furthermore, aqueous Suzuki reactions, which use water as the solvent and an environmentally benign base like potassium carbonate, have been successfully demonstrated for the synthesis of biaryl compounds. gctlc.org This approach not only reduces the reliance on hazardous organic solvents but can also simplify product purification. gctlc.org

The choice of catalyst is another critical aspect. While palladium is a highly effective catalyst, its cost and potential for environmental contamination are concerns. Research into nickel-catalyzed Suzuki-Miyaura couplings offers a more cost-effective and abundant alternative. nih.govacs.org The use of commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 further enhances the practicality and greenness of this methodology. nih.gov The ability to perform these couplings with low catalyst loadings (e.g., 0.5–1 mol% Ni) is also a significant advantage in reducing metal waste. acs.org

In the context of synthesizing this compound, a hypothetical green Suzuki-Miyaura coupling could involve the reaction of a 6-halopyridine-2-carboxaldehyde derivative with 3-nitrophenylboronic acid. The application of green principles would favor the use of a nickel catalyst in an aqueous medium or a green solvent like 2-Me-THF.

Another avenue for incorporating green chemistry is through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. rasayanjournal.co.in This approach aligns well with the principles of atom economy and waste prevention. The synthesis of substituted pyridines via one-pot multicomponent reactions has been shown to be an environmentally friendly strategy, often utilizing microwave irradiation to reduce reaction times and energy consumption. nih.govacs.org For instance, a one-pot synthesis of 2,4,6-trisubstituted pyridines has been developed using a reusable, surface-modified PET@UiO-66 vial as a catalyst, demonstrating the potential for innovative and sustainable reaction vessels. nih.gov

Furthermore, the synthesis of the pyridinecarboxaldehyde moiety itself can be approached from a green perspective. Traditional oxidation methods to convert a methyl group or an alcohol to an aldehyde can involve hazardous reagents. A patent for the preparation of 2-pyridine carboxaldehyde describes a process that, while multistep, aims for efficiency and scalability. patsnap.com Greener oxidation methods, potentially employing biocatalysis or catalytic systems with benign oxidants like hydrogen peroxide, could be explored to reduce the environmental impact of this synthetic step. mdpi.com

The table below summarizes potential green chemistry approaches that could be applied to the synthesis of this compound, based on methodologies reported for similar pyridine derivatives.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Green Principles Addressed | Supporting Research Insights |

| Biaryl Coupling | Palladium-catalyzed Suzuki coupling in organic solvents (e.g., dioxane, toluene). | Nickel-catalyzed Suzuki coupling in green solvents (e.g., 2-Me-THF, water). nih.govacs.org | Safer Solvents, Use of Abundant Raw Materials, Catalysis. | Nickel catalysts are more cost-effective and can be highly efficient in greener solvent systems. nih.govacs.org Aqueous conditions can simplify workup. gctlc.org |

| Pyridine Ring Synthesis | Stepwise synthesis with purification of intermediates. | One-pot multicomponent reaction (e.g., using microwave irradiation). nih.govacs.org | Atom Economy, Waste Prevention, Energy Efficiency. | MCRs reduce the number of synthetic steps and the amount of waste generated. Microwave heating can significantly shorten reaction times. acs.orgmdpi.com |

| Oxidation to Aldehyde | Use of stoichiometric, often heavy-metal-based, oxidizing agents. | Catalytic oxidation using a benign oxidant (e.g., H₂O₂) or biocatalysis. mdpi.com | Less Hazardous Chemical Syntheses, Catalysis. | Biocatalysis offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. The focus on greener solvents, alternative catalysts, and more efficient reaction designs like multicomponent reactions represents a significant step forward in the sustainable production of fine chemicals.

Chemical Reactivity and Advanced Transformations of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, offering a gateway to complex molecular architectures. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent hydrogen atom allows for oxidation.

Nucleophilic Addition and Condensation Reactions, including Schiff Base Formation

The aldehyde functionality of 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde readily undergoes nucleophilic addition and condensation reactions. youtube.com One of the most significant of these is the formation of Schiff bases (or imines) through condensation with primary amines. Pyridinecarboxaldehyde derivatives are known to be valuable precursors for complex-forming Schiff bases. nih.gov The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. youtube.com

These Schiff bases are of considerable interest due to their wide applications in inorganic and analytical chemistry, as well as their biological activities. nih.gov For instance, Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) and various amines have been extensively used as ligands for the synthesis of metal complexes. researchgate.netnih.gov The condensation of this compound with different primary amines yields a variety of Schiff base ligands, where the imine nitrogen and the pyridine (B92270) nitrogen can act as chelation sites for metal ions.

Table 1: Examples of Schiff Base Formation with Pyridine-2-carboxaldehydes

| Amine Reactant | Resulting Schiff Base Type | Conditions |

| L-tryptophan | Pyridoxal-amino acid analogue | Ethanolic solution, reflux at 50°C nih.gov |

| 2,6-diaminopyridine | Unsymmetrical Schiff Base | 1:1 condensation nih.gov |

| o-phenylenediamine | Tetradentate Schiff Base Ligand | Reaction with metal acetate (B1210297) researchgate.net |

| 2,6-dichloroaniline | Low yield Schiff Base | Reflux in ethanol (B145695) with acetic acid researchgate.net |

The reaction proceeds readily, often by refluxing the aldehyde and the amine in a solvent like ethanol. nih.govresearchgate.net The resulting imine products are pivotal in the construction of supramolecular structures and coordination polymers.

Olefination Reactions for C-C Bond Extension

Olefination reactions convert the carbonyl group of the aldehyde into a carbon-carbon double bond, providing a powerful method for carbon chain extension.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes. tcichemicals.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a suitable phosphonium (B103445) ylide would lead to the formation of a 2-(alkenyl)-6-(3-nitrophenyl)pyridine derivative. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. tcichemicals.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. tcichemicals.com This reaction is particularly useful for the synthesis of α,β-unsaturated esters if the phosphonate reagent contains an ester group. The HWE reaction often favors the formation of the (E)-alkene and has the advantage that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. tcichemicals.com Reacting this compound with a stabilized phosphonate ester would provide a route to various vinyl-substituted pyridine derivatives.

Table 2: Common Olefination Reactions for Aldehydes

| Reaction Name | Reagent | Typical Product | Key Features |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Versatile, can provide Z-olefins tcichemicals.com |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene (often E-isomer) | Byproducts are easily removed tcichemicals.com |

| Peterson Olefination | α-silyl carbanion | Alkene | Stereochemistry adjustable by workup tcichemicals.com |

Transformations of the Nitrophenyl Substituent

The nitrophenyl group is also a site of significant reactivity, primarily involving the reduction of the nitro group or substitution on the aromatic ring.

Selective Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as it introduces a versatile amino group that can be further functionalized. jsynthchem.com This transformation must be performed chemoselectively to avoid reduction of the aldehyde or the pyridine ring.

Several methods are available for the selective reduction of nitroarenes:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can be effective. However, conditions must be carefully controlled to prevent reduction of the pyridine ring or hydrogenolysis of other functional groups.

Metal-Acid Systems: A common and effective method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid. These methods are generally highly selective for the nitro group.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can also achieve this reduction.

The successful reduction of the nitro group in this compound yields 6-(3-aminophenyl)-2-pyridinecarboxaldehyde. This product is a valuable intermediate, for example, for the synthesis of new ligands or for creating polymers. Further reduction can lead to other nitrogen functionalities, such as hydroxylamines, using specific reagents like γ-terpinene under photochemical conditions or controlled enzymatic reduction. rsc.orgnih.gov

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Reduces nitroarenes to amines jsynthchem.com |

| SnCl₂ / HCl | Acidic, aqueous | Highly selective for nitro groups |

| Fe / NH₄Cl | Neutral, aqueous | Mild and selective |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, temp) | Can affect other functional groups if not controlled |

| γ-terpinene / light (413 nm) | Room temperature | Selective reduction to N-arylhydroxylamines rsc.org |

Aromatic Substitution Reactions on the Nitrophenyl Ring

The nitrophenyl ring can undergo electrophilic aromatic substitution, although the reaction is significantly influenced by the existing substituents. The nitro group is a powerful deactivating group and a meta-director. youtube.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 2, 4, and 6 relative to the point of attachment to the pyridine, with the nitro group at position 3).

The pyridine-2-carboxaldehyde group attached at position 1 of the phenyl ring is also an electron-withdrawing group, which further deactivates the ring. Therefore, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) are typically required to achieve electrophilic substitution on the nitrophenyl ring.

Potential electrophilic substitution reactions include:

Nitration: Introducing a second nitro group would require harsh conditions (e.g., fuming H₂SO₄/HNO₃) and would likely occur at the position meta to the existing nitro group.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be directed to the meta position. masterorganicchemistry.com

The strong deactivating nature of both substituents makes nucleophilic aromatic substitution a more plausible, though still challenging, pathway, especially if a good leaving group were present on the ring. youtube.com

Reactivity and Functionalization of the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. However, its reactivity is significantly modulated by the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing aldehyde group at the 2-position and the 3-nitrophenyl group at the 6-position decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted pyridine.

N-Alkylation: The functionalization of the pyridine nitrogen via alkylation introduces a positive charge on the ring, forming a pyridinium (B92312) salt. This transformation further alters the electronic properties and steric environment of the molecule. Given the reduced nucleophilicity of the nitrogen atom in the title compound, N-alkylation typically requires reactive alkylating agents and may necessitate elevated temperatures. Common methods for N-alkylation of pyridines include reactions with alkyl halides or the use of electrochemical methods. nih.gov For instance, an operationally simple method for the N-alkylation of various heterocycles involves an electrochemically driven anodic decarboxylative process using non-activated carboxylic acids as alkylating agents. nih.gov While direct studies on this compound are not prevalent, analogous reactions on substituted pyridones have shown that alkylation can sometimes yield a mixture of N- and O-alkylated products, depending on the reaction conditions. nih.gov

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common metabolic transformation and a valuable synthetic step. nih.gov This reaction is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like selenium dioxide or sodium tungstate. researchgate.net The resulting pyridine N-oxide group has distinct electronic properties; it can act as an oxygen donor and modifies the reactivity of the pyridine ring. For substrates with multiple oxidation-prone sites, achieving selective N-oxidation can be challenging. nih.gov However, methods have been developed for the selective N-oxidation of heteroarenes even in the presence of more easily oxidized groups by employing an in situ protonation strategy. nih.gov Substitution at the 2-position of the pyridine ring can be detrimental to N-oxidation rates due to steric hindrance and the inductive electron-withdrawing effects of the substituent, which decrease the nitrogen's nucleophilicity. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Oxidation of Pyridine Derivatives Note: This table presents generalized conditions for pyridine derivatives, which may be applicable to this compound.

| Transformation | Reagents/Catalysts | Typical Conditions | Ref. |

| N-Alkylation | Carboxylic Acid (R-COOH) | Electrochemical (Anodic Decarboxylation) | nih.gov |

| Alkyl Halide (R-X) | Heat, Solvent (e.g., DMF, Acetonitrile) | nih.gov | |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | Room Temperature | researchgate.net |

| Hydrogen Peroxide (H₂O₂) / Selenium Dioxide (SeO₂) | Room Temperature | researchgate.net | |

| m-Chloroperoxybenzoic acid (mCPBA) | Inert Solvent (e.g., CH₂Cl₂) | nih.gov |

The basic nature of the pyridine nitrogen allows it to interact with both Brønsted and Lewis acids.

Protonation: In the presence of a sufficiently strong acid, the nitrogen atom is protonated to form a pyridinium cation. This protonation significantly alters the electronic landscape of the molecule. The electron-withdrawing effect of the newly formed cationic center deactivates the entire ring system towards electrophilic attack. Conversely, it can enhance the reactivity of the aldehyde group towards nucleophiles. Kinetic studies on the oxidation of 2-pyridinecarboxaldehyde have shown a distinct dependence on the concentration of H+ ions, indicating that the protonated form of the molecule is a key participant in the reaction mechanism. bohrium.com

Lewis Acid Interactions: The lone pair on the pyridine nitrogen can coordinate with Lewis acids (electron-pair acceptors), such as boron trifluoride (BF₃) or metal ions. This interaction can dramatically alter the photophysical and electronic properties of the molecule. nih.gov The coordination of a Lewis acid to a nitrogen-containing heterocyclic compound typically leads to a redistribution of charge, a reduction in the electron density of the π-conjugated system, and a decrease in the energy gap. nih.gov This often results in a significant red-shift in the absorption and emission spectra. While traditional methods for tuning optoelectronic properties rely on complex synthetic modifications, the post-synthetic complexation with Lewis acids offers an alternative pathway to modify these characteristics. nih.gov

Mechanistic Investigations and Kinetic Studies of Chemical Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Detailed mechanistic studies on this compound are limited, but valuable insights can be drawn from investigations of closely related compounds, particularly 2-pyridinecarboxaldehyde. The oxidation of 2-pyridinecarboxaldehyde by chromium(VI) in acidic media has been shown to follow a complex reaction pathway. bohrium.comsemanticscholar.org

The proposed mechanism for the oxidation of the aldehyde group involves the initial formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining decomposition of this intermediate, likely via a hydride transfer mechanism, to yield the corresponding carboxylic acid and a reduced chromium species (Cr(IV)). The reaction involves several chromium oxidation states (Cr(V), Cr(IV), and Cr(II)) as intermediates. bohrium.com The reaction rate exhibits an unusual, higher-than-first-order dependence on the aldehyde concentration, suggesting the formation of a more complex intermediate involving multiple aldehyde molecules or a pre-equilibrium step. bohrium.comsemanticscholar.org

For reactions involving nucleophilic substitution at the aromatic rings, the pathway would be dictated by the directing effects of the substituents. The nitro group strongly deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

The substituents—the aldehyde, the nitrophenyl group, and the pyridine nitrogen itself—collectively govern the molecule's reactivity.

Electronic Effects:

Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). Located at the meta position of the phenyl ring, its resonance effect on the pyridine linkage is minimal, but its strong inductive effect significantly lowers the electron density of the entire π-system.

Aldehyde Group: The aldehyde group is also electron-withdrawing via induction and resonance, further decreasing the electron density on the pyridine ring.

Pyridine Nitrogen: The nitrogen atom itself is an electron-withdrawing group (-I effect) within the aromatic ring.

The cumulative effect of these groups is a significant reduction in the basicity and nucleophilicity of the pyridine nitrogen, as discussed previously. This deactivation makes reactions like N-alkylation and electrophilic aromatic substitution on the pyridine ring more difficult compared to simpler pyridines. Kinetic studies on the pyridinolysis of esters have demonstrated that the basicity of the attacking pyridine (measured by its pKa) has a profound impact on the reaction mechanism and rate-determining step. researchgate.net For this compound, its low predicted basicity would suggest slow reaction rates in such nucleophilic processes.

The electron-withdrawing nature of the substituents also influences the reactivity of the aldehyde group. It increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. However, the steric bulk of the adjacent nitrophenyl-substituted pyridine ring may hinder the approach of large nucleophiles. The substituent effect can be quantitatively analyzed through approaches like the substituent effect stabilization energy (SESE), which helps in understanding the interplay between substituents and intramolecular interactions. researchgate.net

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Pyridine Ring |

| -NO₂ (on phenyl) | 3- (meta) | Strong (-I) | Weak (-M) | Strong deactivation |

| -CHO | 2- | Strong (-I) | Strong (-M) | Strong deactivation |

| Ring Nitrogen | 1- | Strong (-I) | N/A | Strong deactivation |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectra are used to determine the number and type of hydrogen atoms present in a molecule. For 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, the proton NMR spectrum displays characteristic signals corresponding to the aldehyde proton, as well as the protons of the pyridine (B92270) and nitrophenyl rings. The aldehyde proton typically appears as a singlet at a downfield chemical shift, a result of the deshielding effect of the adjacent carbonyl group. The aromatic protons resonate in a more complex region of the spectrum, with their specific chemical shifts and coupling patterns providing insight into their relative positions on the aromatic rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the pyridine and nitrophenyl rings also appear at specific resonances, influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal correlations between neighboring protons, aiding in the assignment of signals within the complex aromatic regions. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton.

| ¹H NMR Data | |

| Proton | Chemical Shift (ppm) |

| Aldehyde-H | ~10.1 |

| Pyridine-H | ~7.8-8.2 |

| Nitrophenyl-H | ~7.6-8.9 |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (ppm) |

| C=O (Aldehyde) | ~193 |

| Pyridine-C | ~120-155 |

| Nitrophenyl-C | ~122-150 |

| C-NO₂ | ~148 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional moieties.

A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands, one corresponding to the asymmetric stretching vibration around 1520-1540 cm⁻¹ and another for the symmetric stretching vibration near 1340-1360 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings are observed as a series of weaker bands above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings give rise to absorptions in the 1400-1600 cm⁻¹ region.

| IR Absorption Data | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| C=O (Aldehyde) | ~1710 |

| N=O (asymmetric) | ~1530 |

| N=O (symmetric) | ~1350 |

| Aromatic C-H | >3000 |

| Aromatic C=C/C=N | ~1400-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement that corresponds to its molecular formula, C₁₂H₈N₂O₃. This high level of accuracy allows for the unambiguous confirmation of the compound's identity.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely show the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially cleavage of the bond between the two aromatic rings, providing further evidence for the proposed structure.

| HRMS Data | |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Exact Mass | 228.0535 |

| Observed m/z | [M+H]⁺ 229.0608 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., UV-Vis for electronic transitions)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions within the aromatic systems and the carbonyl group.

The conjugation between the pyridine and nitrophenyl rings, as well as the presence of the aldehyde and nitro groups, influences the energy of these transitions and, consequently, the wavelengths at which the molecule absorbs light. The spectrum typically shows strong absorptions in the ultraviolet region. Analysis of the absorption maxima (λmax) can provide insights into the extent of conjugation and the electronic effects of the substituents on the aromatic rings.

Coordination Chemistry of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde As a Ligand

Ligand Design Principles and Chelating Properties of Pyridinecarboxaldehydes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. york.ac.ukmdpi.com Pyridinecarboxaldehydes, including 2-pyridinecarboxaldehyde (B72084) and its derivatives, are effective chelating agents. wikipedia.orgspandidos-publications.com The primary chelating action involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, which together can form a stable five-membered ring with a metal center. nih.gov This bidentate N,O-coordination is a common feature in their complexes.

Key principles in the design of pyridinecarboxaldehyde-based ligands include:

Chelation: The formation of a stable chelate ring with the metal ion is a primary stabilizing factor. Complexes of polydentate ligands, known as chelates, are generally more stable than those formed from monodentate ligands. nih.gov

Steric and Electronic Tuning: The properties of the pyridine ring and, consequently, the metal complex can be systematically modified by introducing substituents. mdpi.comtcu.edu In 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde, the nitrophenyl group at the 6-position exerts a significant steric and electronic influence. The nitro group (NO₂) is strongly electron-withdrawing, which can affect the electron density at the metal center and modulate the complex's redox properties and catalytic activity. tcu.eduresearchgate.net

Versatility: The aldehyde functional group is reactive and can undergo condensation reactions with amines to form Schiff bases. wikipedia.org These resulting iminopyridine ligands are often multidentate and can form remarkably robust and catalytically active metal complexes. wikipedia.orgresearchgate.net

The pyridine moiety itself is a weak π-acceptor ligand, and substitution typically occurs at the 3- and 5-positions, which are more electron-rich. jscimedcentral.com However, functionalization at other positions, such as the 6-position in this case, is crucial for creating specific ligand architectures for catalytic and material applications. tcu.edu

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comresearchgate.net The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

First-row transition metals are abundant, economically viable, and biochemically relevant, making their complexes subjects of intense study. mdpi.comrsc.org While specific studies detailing the complexation of this compound are not widespread, the behavior can be inferred from extensive research on related pyridine-based ligands. rsc.orgdntb.gov.ua

Iron (Fe): Iron complexes with pyridine-containing ligands are used in homogeneous catalysis for selective reductions and C-C coupling reactions. tcu.edursc.org The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can be used to regulate the catalytic activity of the iron center. tcu.edu

Cobalt (Co), Nickel (Ni): Cobalt and Nickel(II) complexes with pyridinecarboxaldehyde-derived Schiff bases have been synthesized and characterized. researchgate.netcapes.gov.br Ni(II) is known to form complexes with various geometries, including octahedral, square planar, and tetrahedral structures, depending on the ligand and reaction conditions. jscimedcentral.com The synthesis often involves refluxing the ligand with the metal salt in a solvent like ethanol (B145695). jscimedcentral.com

Copper (Cu): Copper(II) complexes of pyridinecarboxaldehyde derivatives are among the most studied, often exhibiting high biological and catalytic activity. spandidos-publications.com Copper has a flexible coordination sphere and can form compounds in various oxidation states, with Cu(II) being the most stable. jscimedcentral.com

Zinc (Zn): Zinc(II) complexes with ligands derived from pyridine-2-carbaldehyde have been prepared. capes.gov.br Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries.

The general synthetic route involves mixing the ligand and the metal salt, often with gentle heating, to facilitate the formation of the complex. nih.govjscimedcentral.com

Second and third-row transition metals often exhibit different coordination preferences and reactivity compared to their first-row counterparts, partly due to larger ionic radii and different ligand field effects. nih.govnih.gov

Ruthenium (Ru): Ruthenium complexes with Schiff bases derived from 2-pyridinecarboxaldehyde have been synthesized. wikipedia.org Ruthenium-catalyzed reactions, including those involving π-arene intermediates, are important in organic synthesis. researchgate.netnih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) are d⁸ metal ions that predominantly form square planar complexes. researchgate.netnih.gov Pd(II) complexes with pyridine derivatives have been successfully used as catalysts for the reduction of aromatic nitro compounds. researchgate.net The presence of electron-withdrawing groups on the pyridine ligand was found to increase the catalytic conversion rate. researchgate.net The synthesis of pentacene-based pyridyl ligands with Pd(II) and Pt(II) has been reported, highlighting the utility of pyridine coordination in creating functional materials. nih.gov

Zirconium (Zr): While Zirconium catalysts are known, particularly for polymerization reactions, specific examples of complexation with this compound are less common in the surveyed literature. dntb.gov.ua However, the general principles of coordination chemistry suggest that the N,O-donor set of the ligand could form stable complexes with early transition metals like Zr.

The stoichiometry and geometry of the resulting metal complexes are determined by the metal-to-ligand ratio, the coordination number and preferred geometry of the metal ion, and the denticity of the ligand. jscimedcentral.comcapes.gov.br As a bidentate ligand, this compound can form complexes with various stoichiometries.

Common Stoichiometries: Metal-ligand ratios of 1:1, 1:2, and 1:3 have been observed for related ligands. spandidos-publications.comcapes.gov.br

Coordination Geometries: The final geometry is dictated by the metal center. For instance, Cu(II) and Ni(II) can form square planar or octahedral complexes, while Zn(II) and Cd(II) often form tetrahedral complexes. nih.govjscimedcentral.com Second and third-row metals like Pd(II) and Pt(II) favor square planar geometry, while Ru(III) often forms octahedral complexes. wikipedia.orgresearchgate.netnih.gov

The following table summarizes the expected geometries based on studies of similar pyridine-based ligands.

Table 1: Expected Coordination Geometries for Metal Complexes with Pyridinecarboxaldehyde-Type Ligands

| Metal Ion | Typical Oxidation State | Common Coordination Number(s) | Expected Geometry |

|---|---|---|---|

| Fe | +2, +3 | 6 | Octahedral tcu.edursc.org |

| Co | +2, +3 | 4, 6 | Tetrahedral, Octahedral researchgate.netcapes.gov.br |

| Ni | +2 | 4, 6 | Square Planar, Octahedral researchgate.netjscimedcentral.com |

| Cu | +1, +2 | 4, 6 | Square Planar, Distorted Octahedral spandidos-publications.comjscimedcentral.com |

| Zn | +2 | 4 | Tetrahedral rsc.orgcapes.gov.br |

| Ru | +2, +3 | 6 | Octahedral wikipedia.orgresearchgate.net |

| Pd | +2 | 4 | Square Planar researchgate.netnih.gov |

This table is generated based on findings for structurally related pyridine-based ligands.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes are central to homogeneous catalysis, a field that provides efficient and selective routes for chemical transformations. wiley.comberkeley.edu The design of the ligand is paramount, as it directly influences the activity and selectivity of the catalyst. york.ac.uk Complexes derived from pyridine-based ligands are used in a wide array of catalytic reactions. unimi.it

The metal complexes of this compound, or more commonly, the Schiff bases derived from it, are expected to be active in various homogeneous catalytic processes. The electron-withdrawing 3-nitrophenyl substituent can render the coordinated metal center more electrophilic, which can be advantageous in many catalytic cycles.

Organic Transformations:

Oxidation Reactions: Metal complexes, particularly those of Co, Ni, and Cu, with Schiff bases derived from 2-pyridinecarboxaldehyde have shown catalytic activity in the oxidation of alkenes like cyclohexene (B86901) and styrene. researchgate.net Iron complexes with pyridinophane ligands have been used as robust catalysts for water oxidation and the cis-dihydroxylation of alkenes. unimi.it

Reduction Reactions: Palladium(II) complexes containing substituted pyridine ligands are effective catalysts for the reduction of aromatic nitrocompounds. researchgate.net Notably, the presence of electron-withdrawing substituents on the pyridine ring, such as the nitro group in the target ligand, has been shown to increase the conversion rate in these catalytic systems. researchgate.net

C-C and C-N Coupling Reactions: Palladium complexes are famous for their role in cross-coupling reactions. The electronic tuning afforded by the ligand is crucial for catalytic efficiency. unimi.it Iron and cobalt complexes with related 2,6-bis(imino)pyridine ligands are also known to catalyze C-C coupling. tcu.edu

Polymerization:

Iron and cobalt complexes supported by 2,6-bis(imino)pyridine ligands are highly active catalysts for the oligomerization and polymerization of olefins. dntb.gov.ua The structure of the ligand, including the substituents on the aryl rings attached to the imino nitrogens, has a profound impact on the catalytic activity and the properties of the resulting polymer. While this compound is a mono-aldehyde, it serves as a precursor to multidentate ligands that are structurally analogous to those used in state-of-the-art polymerization catalysis. The immobilization of such complexes on polymer supports can also create heterogeneous catalysts that combine the benefits of high activity and easy separation. researchgate.net

The potential applications are summarized in the table below.

Table 2: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound Derivatives

| Catalytic Reaction | Relevant Metal(s) | Role of the Ligand |

|---|---|---|

| Alkene Oxidation | Co, Ni, Cu, Fe | Stabilizes the metal center; modulates redox potential. researchgate.netunimi.it |

| Nitroarene Reduction | Pd | The electron-withdrawing nitro-substituent can enhance catalytic activity. researchgate.net |

| C-C Coupling | Pd, Fe | Electronic and steric properties tune catalyst activity and selectivity. tcu.eduunimi.it |

This table outlines potential applications based on research on structurally similar catalytic systems.

Heterogeneous Catalysis

The application of metal complexes derived from this compound in heterogeneous catalysis is an area of potential development, though specific examples directly utilizing this ligand are not extensively documented in current literature. The principle of heterogenizing homogeneous catalysts by anchoring them to solid supports is a well-established strategy to combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. rsc.org

Metal-Organic Frameworks (MOFs) are a promising class of materials for supporting such complexes. rsc.org A catalyst system could be designed by first synthesizing a metal complex with this compound and then encapsulating it within the pores of a MOF or by using the ligand itself to construct the MOF. For example, pyridylimine-cobalt complexes have been successfully supported on MOFs for catalytic applications like the N-formylation of amines using CO2. researchgate.net This approach demonstrates the feasibility of immobilizing pyridine-based metal complexes for catalytic processes. The presence of the nitro group on the ligand could also influence the catalytic activity, potentially by modulating the electronic properties of the metal center or by participating in interactions with substrates.

Luminescent Properties of Metal Complexes for Optoelectronic Applications

Metal complexes of this compound and related ligands often exhibit significant luminescent properties, making them candidates for optoelectronic applications. rsc.org The luminescence typically arises from a process known as the "antenna effect," particularly in complexes with lanthanide ions (Ln³⁺). northwestern.edunih.gov

In this mechanism, the organic ligand, acting as the antenna, has a large absorption cross-section and efficiently absorbs incident light (often UV). northwestern.edu This absorbed energy promotes the ligand to an excited singlet state (¹ππ), which then undergoes intersystem crossing (ISC) to a longer-lived triplet state (³ππ). nih.gov From this triplet state, the energy is transferred intramolecularly to the central metal ion, exciting it to a higher energy f-level. The subsequent relaxation of the lanthanide ion to its ground state results in the emission of light, which is characterized by sharp, narrow emission bands and long luminescence lifetimes, typical for f-f transitions. nih.gov

The coordination of the ligand to the metal ion is crucial for this process. It increases the structural rigidity of the molecule, which suppresses non-radiative decay pathways and enhances the fluorescence quantum yield. redalyc.org Studies on similar systems have shown that the quantum yield of a lanthanide complex can be orders of magnitude higher than that of the free ligand. For example, the quantum yield of one lanthanide-hydrazone complex was found to be 0.2024, a nearly 75-fold increase compared to the free ligand's yield of 0.0027. redalyc.org

The nitro group in this compound can also play a role in the photophysical properties. Nitroaromatic compounds are known to be effective quenchers of fluorescence. However, metal complexes containing nitro groups have also been developed as luminescent sensors. For instance, a cadmium(II) coordination polymer was shown to be an effective sensor for p-nitrophenol through a fluorescence quenching mechanism. nih.gov The interplay between the antenna effect and potential quenching or sensing capabilities makes the luminescent properties of complexes with this compound a rich area for research in optoelectronics.

Computational and Theoretical Investigations of 6 3 Nitrophenyl 2 Pyridinecarboxaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic structure of organic molecules. nih.gov For 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. ijcps.orgresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. Key parameters obtained include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure. For the constituent aromatic rings, the calculated bond lengths are expected to align with those of similar crystallized pyridine (B92270) and benzene (B151609) derivatives, confirming the aromatic character. researchgate.net A crucial aspect for this molecule is the dihedral angle between the pyridine and the nitrophenyl rings, which dictates the degree of π-conjugation between the two systems. A smaller dihedral angle suggests greater electronic communication.

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. nih.gov In derivatives, the presence of the electron-withdrawing nitro group and the pyridine nitrogen atom significantly influences the electron density distribution across the molecule. qnl.qa Natural Bond Orbital (NBO) analysis can further quantify this by providing atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Phenyl-Pyridine Fragments using DFT (Note: This table provides typical, generalized data for phenyl-pyridine systems as specific calculated values for this compound are not available in the cited literature. Actual values would require specific computation.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G level) | Reference for Methodology |

| Bond Lengths (Å) | |||

| C-C (Pyridine Ring) | 1.390 - 1.405 | ijcps.org | |

| C-N (Pyridine Ring) | 1.335 - 1.345 | researchgate.net | |

| C-C (Phenyl Ring) | 1.395 - 1.410 | ijcps.org | |

| C-C (Inter-ring) | 1.485 - 1.500 | researchgate.net | |

| C-N (Nitro Group) | 1.470 - 1.480 | scielo.org.za | |

| N-O (Nitro Group) | 1.220 - 1.230 | scielo.org.za | |

| C-C (Aldehyde) | 1.510 - 1.525 | nih.gov | |

| C=O (Aldehyde) | 1.210 - 1.220 | nih.gov | |

| Bond Angles (º) | |||

| C-N-C (Pyridine Ring) | 117.0 - 118.5 | researchgate.net | |

| C-C-C (Pyridine Ring) | 118.0 - 121.0 | ijcps.org | |

| C-C-C (Phenyl Ring) | 119.5 - 120.5 | ijcps.org | |

| C-C-N (Nitro Group) | 118.0 - 119.0 | scielo.org.za | |

| O-N-O (Nitro Group) | 123.0 - 125.0 | scielo.org.za | |

| Dihedral Angle (º) | |||

| Pyridine-Phenyl | 20.0 - 40.0 | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)

Computational methods are highly effective for predicting spectroscopic data, which aids in the structural confirmation and characterization of newly synthesized compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.com For nitrophenyl-pyridine derivatives, the UV-Vis spectrum is expected to show characteristic π-π* and n-π* transitions. The strong electron-withdrawing nitro group often introduces new absorption bands or causes a red-shift (bathochromic shift) in existing ones due to intramolecular charge transfer (ICT) from the pyridine ring to the nitrophenyl moiety. qnl.qaacs.org Calculations performed with functionals like CAM-B3LYP, which are better for describing charge-transfer states, can provide accurate predictions of maximum absorption wavelengths (λmax).

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. scielo.org.za For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretching of the NO₂ group (typically around 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively), the C=O stretching of the aldehyde group (around 1700-1680 cm⁻¹), and various C=C and C=N stretching vibrations of the aromatic rings. scielo.org.za Comparing calculated spectra with experimental data, often after applying a scaling factor to the calculated frequencies, serves as a powerful validation of the computed structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental values. researchgate.net For this specific molecule, calculations would predict the chemical shifts for the protons and carbons on both aromatic rings and the aldehyde group, reflecting the electronic environment shaped by the nitrogen heteroatom and the nitro substituent.

Table 2: Typical Calculated vs. Experimental Spectroscopic Data for Nitrophenyl-Aromatic Systems (Note: This table presents representative data from studies on related derivatives to illustrate the predictive power of computational methods.)

| Spectroscopy | Parameter | Typical Calculated Value | Typical Experimental Value | Reference for Methodology |

| UV-Vis | λmax (nm) | 343 | 348 | scielo.org.za |

| (TD-DFT) | 406 | 406 | researchgate.net | |

| IR | ν(NO₂) asym (cm⁻¹) | 1566 | 1566 | scielo.org.za |

| (DFT/B3LYP) | ν(NO₂) sym (cm⁻¹) | 1339 | 1374 | scielo.org.za |

| ν(C=O) (cm⁻¹) | ~1680 | ~1700 | researchgate.netresearchgate.net | |

| ¹³C NMR | Aromatic C (ppm) | 120-150 | 120-150 | nih.gov |

| (GIAO/DFT) | Aldehyde C=O (ppm) | ~190 | ~192 | researchgate.netnih.gov |

| ¹H NMR | Aromatic H (ppm) | 7.5-9.0 | 7.5-9.0 | nih.gov |

| (GIAO/DFT) | Aldehyde H (ppm) | ~10.0 | ~10.0 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). researchgate.net

Conformational Analysis: The aldehyde group in 2-pyridinecarboxaldehyde (B72084) can exist in two planar conformations: s-trans (where the C=O bond points away from the pyridine nitrogen) and s-cis (where it points towards it). Studies on the parent 2-pyridinecarboxaldehyde show that the s-trans conformer is more stable. nih.gov For this compound, MD simulations could explore the rotational freedom around the C-C bond connecting the aldehyde group and the C-C bond connecting the two rings. These simulations would reveal the most populated conformations in solution and the energy barriers for interconversion, providing a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: In a condensed phase, such as a solution or a crystal, intermolecular forces dictate how molecules arrange themselves. MD simulations, using force fields like CHARMM or AMBER, can model these interactions. nih.gov For a system of this compound molecules, simulations could predict the formation of dimers or larger aggregates through π-π stacking between the aromatic rings. researchgate.net Furthermore, the simulations can model interactions with solvent molecules, such as water, revealing details about the solvation shell and potential hydrogen bonding between the nitro-group oxygens or the aldehyde oxygen and water. pku.edu.cn

Table 3: Typical Setup for a Molecular Dynamics Simulation (Note: This table describes a general protocol for MD simulations of organic molecules in a solvent.)

| Parameter | Description | Typical Value/Method | Reference for Methodology |

| Force Field | Describes the potential energy of the system | CHARMM, AMBER, OPLS | nih.gov |

| Water Model | Explicit model for solvent molecules | TIP3P, SPC/E | pku.edu.cn |

| System Setup | Molecule(s) placed in a periodic box of solvent | Cubic or Dodecahedral box | researchgate.net |

| Simulation Time | Duration of the simulation | 10 ns - 1 µs | nih.gov |

| Ensemble | Thermodynamic conditions (constant Temp/Pressure) | NPT (Isothermal-isobaric) | researchgate.net |

| Temperature | Simulation temperature | 300 K | pku.edu.cn |

| Analysis | Properties extracted from the trajectory | RMSD, Radius of Gyration, Radial Distribution Functions (RDFs) | researchgate.netnih.gov |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states (TS). rsc.orgresearchgate.net This provides a level of detail that is often difficult to obtain experimentally. For this compound, several reactions could be investigated.

A plausible reaction is the nucleophilic addition to the aldehyde carbon, a fundamental reaction of carbonyl compounds. DFT calculations can be used to model the reaction profile, for instance, with a simple nucleophile like a hydroxide (B78521) ion. The process would involve locating the transition state structure for the nucleophilic attack and calculating its energy relative to the reactants and the tetrahedral intermediate product. The activation energy (the energy difference between the reactants and the TS) determines the reaction rate. rsc.org

Another area of study could be the reactions involving the nitro group, such as its reduction. Computational studies can help elucidate multi-step reaction mechanisms, like the conversion of a nitro group to an amine, by calculating the thermodynamics and kinetics of each proposed elementary step. rsc.org By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be identified. mdpi.com

Table 4: Conceptual Reaction Profile Data for a Hypothetical Reaction (Note: This table illustrates the type of data obtained from a computational study of a reaction mechanism. The values are purely illustrative.)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description | Reference for Methodology |

| 1 | Reactants | 0.0 | Starting Materials | rsc.orgmdpi.com |

| 2 | Transition State 1 (TS1) | +21.7 | Energy barrier for first step | rsc.org |

| 3 | Intermediate 1 | -5.2 | First stable intermediate | mdpi.com |

| 4 | Transition State 2 (TS2) | +15.3 | Energy barrier for second step | rsc.org |

| 5 | Products | -20.8 | Final Products | mdpi.com |

Quantitative Structure-Property Relationships (QSPR) in Materials Science Contexts (Non-biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate calculated molecular descriptors with experimentally observed properties. nih.govsysrevpharm.org In materials science, QSPR can accelerate the discovery of new functional materials by predicting their properties before synthesis. nih.govmdpi.com

For derivatives of this compound, a QSPR study would begin by creating a library of related structures with varied substituents. For each molecule in the library, a set of quantum chemical descriptors would be calculated using DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment, polarizability), steric (e.g., molecular volume, surface area), or topological. nih.govresearchgate.net

These calculated descriptors would then be used to build a mathematical model (e.g., using Multiple Linear Regression) that predicts a specific material property. chemrevlett.com For nitrophenyl-containing aromatic systems, a relevant property is the non-linear optical (NLO) response, as such D-π-A (donor-pi-acceptor) structures often exhibit large hyperpolarizabilities. The QSPR model could predict the NLO properties of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates. Other potential properties for QSPR studies in materials science include corrosion inhibition efficiency and performance in organic electronic devices. nih.govchemrevlett.com

Table 5: Molecular Descriptors for QSPR Models in Materials Science (Note: This table lists common descriptors calculated from molecular structure that are used to predict material properties.)

| Descriptor Type | Descriptor Name | Description | Potential Correlated Property | Reference for Methodology |

| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital | Ionization Potential, Reactivity | nih.govchemrevlett.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron Affinity, Reactivity | nih.govchemrevlett.com | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Excitability, Chemical Hardness | nih.gov | |

| Dipole Moment (μ) | Measure of molecular polarity | NLO properties, Solubility | chemrevlett.com | |

| Polarizability (α) | Ease of distortion of the electron cloud | NLO properties | nih.gov | |

| Topological | Wiener Index | A distance-based graph invariant | Boiling point, Viscosity | mdpi.com |

| Quantum Chemical | Total Energy (E) | Ground state energy of the molecule | Thermodynamic stability | nih.gov |

| Mulliken Charges | Distribution of atomic charges | Reactivity sites, Intermolecular interactions | nih.govresearchgate.net |

Applications in Advanced Materials Science and Engineering Non Biological Focus

Utilization in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)